[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate
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Overview
Description
This compound belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .Scientific Research Applications
Herbicidal Activity : A related compound, methyl [[[1-[5-[2-chloro-4-(trifluoromethy)phenoxy]-2-nitrophenyl]- 2-methoxyethylidene]amino]oxy]acetate, showed herbicidal effects on broadleaf weeds like velvetleaf, cocklebur, and morningglory in soybeans. This study by Hayashi and Kouji (1990) suggests potential agricultural applications for similar compounds (Hayashi & Kouji, 1990).
Structural Investigations : Research by Yamuna et al. (2010) on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, which are structurally similar, highlights the potential for detailed structural investigations. These investigations can provide insights into the molecular conformations of related compounds (Yamuna et al., 2010).
Antimicrobial Activity : S. K. Ramadan and E. El‐Helw (2018) utilized a compound, 6-Chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one, for constructing N-heterocycles. This study indicates the potential of related compounds in developing antimicrobial agents (Ramadan & El‐Helw, 2018).
Biological Applications : The synthesis of fluorine-containing heterocyclic derivatives, as studied by Sokolov and Aksinenko (2012), demonstrates the potential for creating biologically active compounds using structures akin to the queried compound (Sokolov & Aksinenko, 2012).
Inhibitors of Mycolic Acid Biosynthesis : A study by Hartmann et al. (1994) on cyclopropane fatty acids, which inhibit mycolic acid biosynthesis, indicates potential pharmaceutical applications for compounds with similar structures (Hartmann et al., 1994).
Fluorescent Zn(II) Sensors : Nolan et al. (2006) synthesized Zinpyr family sensors, which include a similar chemical structure. This suggests potential use in biological imaging applications (Nolan et al., 2006).
Synthesis of Novel Anticancer Agents : Penthala et al. (2011) synthesized novel (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, indicating the potential for related compounds in anticancer drug development (Penthala et al., 2011).
Mechanism of Action
Target of action
Indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Mode of action
Indole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical pathways
Indole derivatives are known to interact with various biological pathways, leading to a range of effects .
Result of action
Indole derivatives are known to have diverse biological activities .
Properties
IUPAC Name |
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3/c20-7-6-16(27)29-25-17-14-9-13(21)4-5-15(14)26(18(17)28)10-11-2-1-3-12(8-11)19(22,23)24/h1-5,8-9H,6-7,10H2/b25-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKZGXDYZBMSRU-UQQQWYQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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